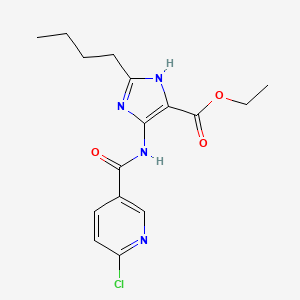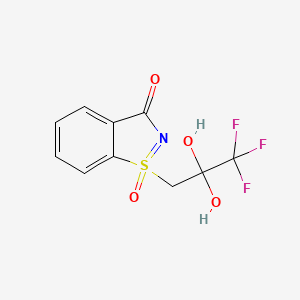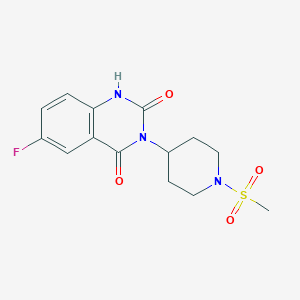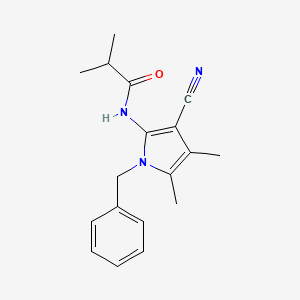
3-Cyclobutoxy-6-cyclopropylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It may include starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationships
Research on compounds similar to 3-Cyclobutoxy-6-cyclopropylpyridazine, such as quinolone and naphthyridine derivatives, has shown their significant antibacterial activity against Gram-negative organisms. The structure-activity relationship studies have highlighted the importance of side chains and substituents in enhancing the in vitro activities of these compounds (Sanchez et al., 1988) Quinolone antibacterial agents.
Electrophilic Aminations with Oxaziridines
Oxaziridine derivatives, related to the chemical structure of interest, have been utilized for electrophilic aminations, leading to the synthesis of various biologically relevant compounds including azines, hydrazines, and aminodicarboxylic derivatives. This methodology opens avenues for the development of new drugs and bioactive molecules (Andreae & Schmitz, 1991) ELECTROPHILIC AMINATIONS WITH OXAZIRIDINES.
Antioxidant Activity Studies
Research involving unsaturated ring-fused 1,3-heterocycles, akin to 3-Cyclobutoxy-6-cyclopropylpyridazine, has demonstrated potential pharmacological applications due to their antioxidant properties. These compounds exhibit significant in vitro and ex vivo antioxidant activity, suggesting their potential as sources of biologically active compounds with health benefits (Firpo et al., 2019) Evaluation of the Antioxidant Activity of Cis/Trans-N-Phenyl-1,4,4a,5,8,8a-Hexahydro-3,1-Benzoxazin-2-Imines.
Photochemistry and Photolysis Studies
Photolysis studies of compounds structurally related to 3-Cyclobutoxy-6-cyclopropylpyridazine, such as tetrazolo[1,5-b]pyridazines, have provided insights into the formation of various organic compounds through photochemical reactions. This research contributes to the understanding of photochemical transformations in organic synthesis (Tsuchiya, Arai & Igeta, 1973) Photochemistry. X. Photolysis of Tetrazolo [1, 5-b] pyridazines.
Mécanisme D'action
Target of Action
The primary target of 3-Cyclobutoxy-6-cyclopropylpyridazine is the Histamine H3 receptor (H3R) . This receptor is a G protein-coupled receptor mainly expressed in the central nervous system (CNS) and plays a key modulatory role for several neurotransmitters . It acts as an autoreceptor on histaminergic neurons, inhibiting the release and synthesis of histamine .
Mode of Action
3-Cyclobutoxy-6-cyclopropylpyridazine interacts with its target, the H3R, by binding to it. The compound’s structure contains a 3-cyclobutoxy linker, which connects an aromatic moiety and a basic amine . This linker has been rigidified, which has proven successful in increasing the affinity of the compound for the H3R .
Biochemical Pathways
It is known that the h3r plays a crucial role in the regulation of neurotransmitter release, including histamine, acetylcholine, dopamine, and norepinephrine . Therefore, it can be inferred that the compound may affect these neurotransmitter systems.
Pharmacokinetics
The 3-cyclobutoxy linker in the compound is a novel and versatile constraint of the classical 3-propoxy linker, which has been shown to improve the pharmacokinetic properties of similar compounds .
Result of Action
The result of the action of 3-Cyclobutoxy-6-cyclopropylpyridazine is an increase in the affinity for the H3R compared to non-constrained counterparts . This increased affinity could potentially lead to more effective modulation of neurotransmitter release, thereby affecting various physiological functions.
Action Environment
The action environment of 3-Cyclobutoxy-6-cyclopropylpyridazine is primarily the central nervous system, where the H3R is predominantly expressed . Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-cyclobutyloxy-6-cyclopropylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-9(3-1)14-11-7-6-10(12-13-11)8-4-5-8/h6-9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWOOEZVERZQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986860.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2986863.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-cyclopentyloxamide](/img/structure/B2986864.png)


![4-methoxy-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2986869.png)
![2-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2986870.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2986872.png)

![(2,6-Difluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2986877.png)
![4-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2986879.png)
![2-[[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2986880.png)
